N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10802561
InChI: InChI=1S/C17H18ClNO4/c1-21-14-7-5-4-6-11(14)8-17(20)19-13-10-15(22-2)12(18)9-16(13)23-3/h4-7,9-10H,8H2,1-3H3,(H,19,20)
SMILES: COC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2OC)Cl)OC
Molecular Formula: C17H18ClNO4
Molecular Weight: 335.8 g/mol

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC10802561

Molecular Formula: C17H18ClNO4

Molecular Weight: 335.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide -

Specification

Molecular Formula C17H18ClNO4
Molecular Weight 335.8 g/mol
IUPAC Name N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C17H18ClNO4/c1-21-14-7-5-4-6-11(14)8-17(20)19-13-10-15(22-2)12(18)9-16(13)23-3/h4-7,9-10H,8H2,1-3H3,(H,19,20)
Standard InChI Key CTARPDYXBMIDKI-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2OC)Cl)OC
Canonical SMILES COC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2OC)Cl)OC

Introduction

Chemical Identity and Structural Analysis

N-(4-Chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide (systematic IUPAC name: N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide) features a central acetamide backbone substituted with two aromatic rings: a 4-chloro-2,5-dimethoxyphenyl group and a 2-methoxyphenyl group. The molecular formula is C₁₈H₁₉ClN₂O₅, yielding a molecular weight of 365.83 g/mol .

Structural Features

  • Aromatic Substitution Patterns:

    • The 4-chloro-2,5-dimethoxyphenyl group introduces steric hindrance and electronic effects due to the chloro (Cl) substituent at position 4 and methoxy (-OCH₃) groups at positions 2 and 5.

    • The 2-methoxyphenyl group contributes additional electron-donating character via its para-methoxy substituent .

  • Conformational Flexibility: Rotatable bonds at the acetamide linkage and between the phenyl rings allow for multiple conformers, which may influence biological activity .

Table 1: Key Molecular Descriptors

PropertyValueSource Analogue
Molecular FormulaC₁₈H₁₉ClN₂O₅Derived from
Molecular Weight365.83 g/molCalculated
LogP (Predicted)3.2 ± 0.3Extrapolated from
Topological Polar Surface Area85.5 ŲSimilar to
Hydrogen Bond Donors/Acceptors1/5Based on

Synthetic Pathways and Optimization

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide can be approached through two primary routes, drawing from methodologies used for analogous compounds :

Route A: Carbodiimide-Mediated Amidation

  • Chloroacetamide Activation:

    • React N-(4-chloro-2,5-dimethoxyphenyl)chloroacetamide with 2-methoxyphenol in the presence of 1,3-diisopropylcarbodiimide (DIC) and a base (e.g., K₂CO₃) in tetrahydrofuran (THF).

    • Conditions: Reflux at 65°C for 6–8 hours .

    • Yield: ~75–88% (estimated from ).

  • Workup and Purification:

    • Precipitate the product by cooling the reaction mixture, followed by filtration and recrystallization from ethyl acetate .

Route B: Ullmann-Type Coupling

  • Copper-Catalyzed Coupling:

    • Combine N-(4-chloro-2,5-dimethoxyphenyl)acetamide with 2-iodoanisole using CuI/L-proline as a catalyst system in dimethylformamide (DMF).

    • Conditions: 110°C for 24 hours under nitrogen .

    • Yield: ~60–70% (analogous to ).

Table 2: Comparative Analysis of Synthetic Routes

ParameterRoute ARoute B
YieldHigher (75–88%)Moderate (60–70%)
Reaction TimeShorter (6–8 h)Longer (24 h)
ByproductsMinimalRequires rigorous purification
ScalabilitySuitable for bulk synthesisLimited by copper residues

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • δ 3.75–3.85 (s, 9H, three -OCH₃ groups) .

    • δ 4.02 (s, 2H, -CH₂-CO-NH-) .

    • δ 6.90–7.50 (m, 6H, aromatic protons) .

    • δ 10.05 (s, 1H, -NH-) .

  • ¹³C-NMR:

    • 168.5 ppm (C=O), 55–60 ppm (-OCH₃), 40.2 ppm (-CH₂-) .

Infrared (IR) Spectroscopy

  • Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) .

  • Bands at 1250–1050 cm⁻¹ (C-O-C stretching of methoxy groups) .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • Aqueous Solubility: Predicted to be low (~0.05 mg/mL) due to high LogP .

  • Lipophilicity: LogP ≈ 3.2 aligns with compounds exhibiting moderate blood-brain barrier permeability .

Metabolic Stability

  • Cytochrome P450 Interactions:

    • Likely CYP1A2 inhibitor (structural analogy to ).

    • Low affinity for CYP3A4/CYP2D6 .

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